CID 16219623
Description
Background and Significance of Coumarin (B35378) Derivatives in Medicinal Chemistry
Coumarins, characterized by their benzopyran-2-one (or chromen-2-one) ring system, are a significant class of organic molecules widely distributed in nature, particularly in plants. nih.govstmjournals.comijpcbs.com They are considered privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties and relatively simple structure, which allows for ease of synthesis and modification. stmjournals.comijpcbs.commdpi.comnih.gov Over 1200 different coumarins have been identified from natural sources, with a high concentration found in various plant parts like fruits, seeds, roots, and leaves. stmjournals.comijpcbs.com
The medicinal significance of coumarin derivatives stems from their wide spectrum of biological activities. These include, but are not limited to, anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, antiviral, anti-HIV, antimalarial, antineoplastic (anticancer), and neuroprotective effects. nih.govstmjournals.commdpi.comnih.govnih.govinnovareacademics.infrontiersin.orgfrontiersin.orgorientjchem.orgresearchgate.net The structural diversity achieved through different substitution patterns on the coumarin nucleus contributes to their varied therapeutic effects and applications in several areas of medicine. nih.gov The ability of coumarin derivatives to modulate various signaling pathways and interact with enzymes and receptors in living organisms underlies their broad biological activities. stmjournals.comnih.govfrontiersin.org Furthermore, the development of innovative synthetic methods has facilitated the creation of numerous coumarin analogues with enhanced biological and physicochemical properties. nih.govfrontiersin.org
Several coumarin derivatives have been approved for clinical use, such as anticoagulant drugs like warfarin (B611796) and dicoumarol, and trioxsalen (B1683662) used in the treatment of vitiligo. frontiersin.org The ongoing research into both natural and synthetic coumarin derivatives continues to uncover new medicinal uses and improve existing biological activities. mdpi.com
Research Context of Cantabiline Sodium as a Bioactive Coumarin
Cantabiline sodium, also known as hymecromone sodium or 7-hydroxy-4-methylcoumarin sodium salt, is a synthetic coumarin derivative that has been explored in chemical biology research for its bioactive properties. caltagmedsystems.co.ukontosight.ai Its chemical structure consists of a coumarin ring system with a hydroxyl group at the 7-position and a methyl group at the 4-position, in its sodium salt form. ontosight.ai This sodium salt form is noted for its increased water solubility, which can be advantageous for certain applications. ontosight.ai
Research has indicated that Cantabiline sodium possesses various properties, including spasmolytic, choleretic, and light-protective effects. caltagmedsystems.co.uk It has also been investigated for potential anti-inflammatory and antioxidant properties. ontosight.ai
In the context of chemical biology research, Cantabiline sodium has been studied for its potential inhibitory effects on hyaluronan synthesis. Hyaluronan is a key component of the extracellular matrix and is involved in various biological processes, including cell proliferation, migration, and apoptosis. Studies suggest that Cantabiline sodium may inhibit hyaluronan synthesis by depleting UDP-glucuronic acid, a necessary substrate for this process. This mechanism is considered relevant in research areas such as cancer, where hyaluronan plays a role in tumor metastasis.
While the search results provide some insights into the potential bioactivities and research areas of Cantabiline sodium, detailed research findings with specific data tables directly focusing on Cantabiline sodium's effects in chemical biology research, beyond its reported properties and mechanism related to hyaluronan synthesis, were not extensively available within the scope of the conducted search, especially with the exclusion criteria applied. The provided search results mention its use in analytical chemistry and some general bioactivities like spasmolytic and choleretic effects, which fall outside the strict focus on chemical biology research as a bioactive coumarin. caltagmedsystems.co.uk Some results also point to the broader study of coumarin derivatives for various activities, including antibacterial and antitumor effects, which provides a general context for the types of research Cantabiline sodium might be involved in, but without specific data for this particular compound from the allowed sources. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5980-33-6 |
|---|---|
Molecular Formula |
C10H8NaO3 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
sodium 4-methyl-2-oxochromen-7-olate |
InChI |
InChI=1S/C10H8O3.Na/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;/h2-5,11H,1H3; |
InChI Key |
KENPYGBXCKRFQR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
5980-33-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cantabiline sodium; LM 94 sodium; Hymecromone sodium; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Protocols for Cantabiline Sodium Synthesis
The primary method for synthesizing Cantabiline sodium involves the deprotonation of its precursor, 4-methylumbelliferone (B1674119).
The most widely documented method for synthesizing Cantabiline sodium is through the base-catalyzed deprotonation of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) using sodium hydroxide (B78521) (NaOH). This reaction involves the removal of the proton from the hydroxyl group at the 7-position of the coumarin (B35378) ring, forming the corresponding sodium salt. The stoichiometric equation for this reaction is: C₁₀H₈O₃ + NaOH → C₁₀H₇NaO₃ + H₂O.
Key steps in this synthesis protocol typically include:
Solvent Selection: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are employed to dissolve 4-methylumbelliferone, facilitating homogeneity and ion exchange.
Base Addition: Aqueous or anhydrous NaOH is introduced dropwise under stirring.
Temperature Control: The reaction is typically maintained at temperatures between 25–40°C to prevent thermal degradation of the product.
Precipitation and Isolation: The sodium salt precipitates upon neutralization. The product is then isolated by filtration, washed with cold ethanol, and dried under vacuum.
Optimization of the base-catalyzed deprotonation of 4-methylumbelliferone focuses on maximizing yield and efficiency. Key parameters include the molar ratio of reactants and reaction time. A 1:1 molar ratio of 4-methylumbelliferone to NaOH has been shown to maximize the yield, achieving greater than 95%. Reaction completion typically occurs within 2–4 hours, which can be confirmed by monitoring the stabilization of the pH at 8–9.
For industrial-scale production, continuous flow reactor systems are often utilized to enhance mixing and heat transfer, prioritizing scalability and cost-efficiency. A typical continuous flow process involves suspending 4-methylumbelliferone in an ethanol-water mixture (70:30 v/v) at 50°C, followed by in-line neutralization with a 10% w/v NaOH solution in a tubular reactor for instantaneous reaction. The product slurry is then cooled to 10°C for crystallization, followed by centrifugation and fluidized-bed drying to ensure residual moisture content is below 0.5%. Emerging approaches also include solid-state synthesis using mechanochemical grinding of 4-methylumbelliferone with NaOH in ball mills, which eliminates the need for solvents. Initial trials of this method have reported yields of 85%, indicating potential for further optimization for industrial adoption.
Synthesis of Cantabiline Sodium Derivatives
The Cantabiline sodium scaffold can be modified through various chemical transformations to yield a range of derivatives, often with altered chemical and physical properties.
Cantabiline derivatives are commonly synthesized via nucleophilic substitution or coupling reactions. These approaches are particularly relevant when incorporating sulfonamide and azo-functionalized intermediates onto the coumarin core. Nucleophilic substitution reactions involve the reaction of a nucleophile with an electron-deficient center, while coupling reactions, often metal-catalyzed, facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The application of these methods allows for the introduction of various functional groups onto the Cantabiline structure.
The Bargellini reaction, a multicomponent reaction typically involving a phenol, a ketone, and chloroform (B151607) in the presence of a base, has been explored for the derivatization of hymecromone (4-methylumbelliferone), a precursor to Cantabiline sodium. impactfactor.orgwikipedia.orgsynarchive.com While the Bargellini reaction involving the phenolic hydroxyl of hymecromone was historically avoided due to the potential for the strong base (NaOH) to hydrolyze the coumarin's lactone ring, recent work has demonstrated the successful application of the classical Bargellini method in a modified manner to convert hymecromone into a new Bargellini-based compound, referred to as N0. impactfactor.org This compound can then serve as a starting material for further coupling reactions to synthesize additional congeners. impactfactor.org The synthesis of compound N0 from hymecromone has been reported via a NaOH-facilitated Bargellini reaction. impactfactor.org
Schiff bases, compounds containing a carbon-nitrogen double bond (imine), can be synthesized from Cantabiline precursors. This typically involves the condensation reaction between a primary amine and an aldehyde or ketone. mdpi.comekb.eg Novel cantabiline-Schiff base conjugates have been synthesized. researchgate.net The formation of these conjugates involves the reaction of a Cantabiline precursor or derivative containing an amino group with an aldehyde or ketone moiety, resulting in the formation of an imine linkage. This derivatization route allows for the creation of compounds with diverse structural features.
Advanced Synthetic Techniques
Advanced synthetic techniques offer advantages in terms of reaction efficiency, speed, and scalability for the synthesis of chemical compounds, including Cantabiline sodium.
Microwave-assisted synthesis utilizes microwave radiation to heat reaction mixtures directly, leading to accelerated reaction rates and potentially milder reaction conditions compared to conventional heating methods. Microwave heating primarily occurs through the interaction of microwaves with mobile electric charges within the reaction mixture, such as polar molecules or ions wikipedia.org. This interaction results in rapid volumetric heating wikipedia.org.
In the context of Cantabiline sodium synthesis, microwave irradiation has been explored to reduce reaction times significantly. One reported approach using microwave irradiation (300 W, 100°C) reduced the reaction time for Cantabiline sodium synthesis to 15 minutes . However, challenges related to scalability due to equipment limitations have been noted for this method . Generally, microwave synthesis is recognized for its potential to enhance reaction selectivity, improve yields, and lower energy consumption milestonesrl.com.
Continuous flow reactor systems are increasingly employed in chemical synthesis, particularly for industrial-scale production, due to their ability to enhance scalability, cost-efficiency, and control over reaction parameters mt.com. In a continuous flow system, reactants are pumped at controlled flow rates into a reactor, where the chemical transformation occurs as the mixture flows through a channel or tube mt.comchemdistgroup.com. This setup allows for efficient mixing and heat transfer .
Analytical Characterization and Purity Assessment
Rigorous analytical techniques are essential for confirming the chemical structure of Cantabiline sodium and assessing its purity.
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for the structural validation of organic compounds. It provides detailed information about the arrangement of atoms within a molecule rsc.orgresearchgate.netresearchgate.net. For Cantabiline derivatives, NMR spectra are used to confirm structural integrity, with characteristic signals such as aromatic proton shifts typically observed in the δ 6.5–7.5 ppm range . While specific experimental NMR data for Cantabiline sodium was not extensively detailed in the search results, predicted 1D ¹H and ¹³C NMR spectra for its parent compound, 4-methylumbelliferone, in D₂O are available hmdb.ca.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which aids in structural elucidation. It measures the mass-to-charge ratio (m/z) of ions nih.govbu.edu. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules, and it can detect compounds as adducts with metal ions, such as sodium adducts (M+Na) in positive ion mode nih.gov. The theoretical exact mass of Cantabiline sodium (C₁₀H₇NaO₃) is approximately 198.03 g/mol hodoodo.com. In positive ion mode, sodium adducts are typically observed at M + 22.9898 ucr.edu. Mass spectrometry is used for the molecular weight confirmation of Cantabiline derivatives .
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. It provides a spectrum of infrared absorption bands characteristic of the compound's structure researchgate.netresearchgate.net. IR spectroscopy is employed for the structural characterization of coumarin derivatives researchgate.netresearchgate.net. The IR spectrum of 4-methylumbelliferone, the precursor to Cantabiline sodium, shows characteristic bands, including those around 3077 cm⁻¹ (alkene C-H), 1667 cm⁻¹ (lactone C=O), and 1592 cm⁻¹ (aryl C-C) lookchem.com. Predicted IR spectra for 4-methylumbelliferone with a sodium adduct are also available hmdb.ca. IR spectroscopy can also be used for real-time monitoring in continuous flow reactions mt.com.
Chromatographic techniques are indispensable for assessing the purity of Cantabiline sodium and separating it from impurities.
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive technique in pharmaceutical and chemical analysis for both qualitative and quantitative determination of compounds and their impurities mdpi.com. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase mdpi.com. For assessing the purity of Cantabiline derivatives, HPLC is a standard method, with a typical purity threshold of ≥95% being applied . Reversed-phase HPLC (RP-HPLC), often utilizing a C18 stationary phase and a mobile phase composed of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, is commonly employed for the analysis of coumarin derivatives and other active pharmaceutical ingredients mdpi.comnih.govgoogle.com. Detection is frequently carried out using UV-Vis spectroscopy mdpi.comepa.gov.
Here is a summary of analytical techniques and typical observations:
| Analytical Technique | Purpose | Typical Observations / Data | Relevant Citations |
| NMR Spectroscopy | Structural Validation | ¹H and ¹³C spectra, characteristic chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm) | , rsc.org, researchgate.net, researchgate.net |
| Mass Spectrometry | Molecular Weight, Structure | Molecular ion peak (e.g., M+Na adduct), fragmentation pattern, exact mass | , ucr.edu, hodoodo.com, nih.gov, bu.edu |
| IR Spectroscopy | Functional Group Analysis | Characteristic absorption bands (e.g., C=O, C-H, C-C stretches) | lookchem.com, hmdb.ca, researchgate.net, researchgate.net |
| HPLC | Purity Assessment, Separation | Chromatogram with peaks for the main compound and impurities, retention times, peak areas | , mdpi.com, nih.gov, google.com |
Molecular Mechanisms of Action
Regulation of Hyaluronan Synthesis Pathways
Hyaluronan synthesis is a complex process carried out by a family of enzymes called hyaluronan synthases (HAS), which utilize UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc) as substrates researchgate.netmdpi.commdpi.com. Cantabiline sodium interferes with this process.
UDP-Glucuronic Acid Depletion Mechanisms
One significant mechanism by which Cantabiline sodium (as 4-MU) inhibits HA synthesis is by depleting the cellular pool of UDP-glucuronic acid ncats.ioresearchgate.netresearchgate.net. UDP-glucuronic acid is a common substrate not only for HA synthesis but also for glucuronidation, a key detoxification pathway catalyzed by UDP-glucuronosyltransferases (UGTs) cancer.govgenecards.orggenecards.org. 4-MU is actively glucuronidated, consuming UDP-glucuronic acid and thereby reducing its availability for HA synthesis ncats.io. This depletion of UDP-GlcA acts as a limiting factor for HAS enzymes researchgate.net.
Modulation of Hyaluronan Synthase Expression (HAS Isoforms), particularly HAS3
In addition to substrate depletion, Cantabiline sodium (as 4-MU) can also modulate the expression levels of hyaluronan synthase isoforms ncats.ioresearchgate.net. Studies have shown that 4-MU can downregulate HAS mRNA levels ncats.ioresearchgate.net. Specifically, research indicates that 4-MU can significantly reduce the expression of HAS3 ncats.ionih.govresearchgate.net. HAS3 is particularly relevant as it is known to synthesize HA polymers of a specific molecular mass and its expression is often elevated in certain pathological conditions, such as cancer, where it contributes to tumor progression and metastasis nih.govmdpi.commdpi.com. For instance, studies in renal cell carcinoma (RCC) cells showed that a combination including 4-MU downregulated HAS3 expression by over 90% nih.gov.
Data on HAS isoform expression levels in different cell types and the effect of 4-MU can be summarized as follows:
| Cell Type | HAS1 Expression | HAS2 Expression | HAS3 Expression | Effect of 4-MU on HAS Expression (Example) | Source |
| Normal Kidney (HK-2) | Minimal | Minimal | Low | Not specified | nih.gov |
| RCC Cell Lines (786-O, Caki-1, 769-P) | Minimal | Minimal | High (>20-fold vs HK-2) | Downregulation (>90%) with SF + MU combination | nih.gov |
| MDA-MB-361 (Breast Cancer) | Not specified | Not specified | Reduced (60-84%) | Downregulation | ncats.io |
| A2058 (Melanoma) | Not specified | Not specified | Reduced (60-84%) | Downregulation | ncats.io |
| SKOV-3 (Ovarian Cancer) | Not specified | Not specified | Reduced (60-84%) | Downregulation | ncats.io |
Cellular Level Effects and Signaling Pathways
The inhibition of hyaluronan synthesis by Cantabiline sodium leads to significant effects at the cellular level, impacting processes such as proliferation and apoptosis.
Impact on Cellular Proliferation Dynamics
Cantabiline sodium (as 4-MU) has been shown to inhibit cellular proliferation researchgate.netcymitquimica.com. This effect is closely linked to its ability to reduce HA synthesis. High levels of HA are often associated with increased cell proliferation, particularly in the context of cancer nih.gov. By reducing HA levels, Cantabiline sodium can attenuate the pro-proliferative signaling mediated by HA and its receptors, such as CD44 nih.govresearchgate.net. Studies in renal cell carcinoma cells demonstrated that a combination including 4-MU inhibited the growth of these cells nih.govresearchgate.net. In renal ischemia-reperfusion injury models, 4-MU treatment reduced proliferation researchgate.net.
Induction of Programmed Cell Death (Apoptosis)
In addition to inhibiting proliferation, Cantabiline sodium (as 4-MU) can also induce programmed cell death, or apoptosis, in various cell types, including cancer cells nih.govresearchgate.netambeed.comambeed.com. The reduction in HA synthesis and the resulting changes in the cellular microenvironment can trigger apoptotic pathways nih.govresearchgate.net. Research in renal cell carcinoma cells indicated that a combination of sorafenib (B1663141) and 4-MU induced apoptosis, as evidenced by a significant increase in apoptosis and alterations in apoptosis markers like Mcl-1, cleaved caspase-3, and cleaved PARP nih.gov. Ectopic expression of HAS3 was found to attenuate the induction of apoptosis by this combination, highlighting the role of HAS3-mediated HA synthesis in resistance to apoptosis nih.gov.
Data on the effect of SF + MU combination on apoptosis markers in RCC cells:
| Cell Line | Treatment | Mcl-1 Level | Cleaved Caspase-3 | Cleaved PARP | Source |
| 786-O EV | SF + MU Combination | Downregulated (tenfold) | Upregulated | Upregulated | nih.gov |
| 786-O HAS3 | SF + MU Combination | Marginal alteration | Marginal alteration | Marginal alteration | nih.gov |
| Caki-1 EV | SF + MU Combination | Downregulated (tenfold) | Upregulated | Upregulated | nih.gov |
| Caki-1 HAS3 | SF + MU Combination | Marginal alteration | Marginal alteration | Marginal alteration | nih.gov |
Note: EV denotes cells transfected with an empty vector, while HAS3 denotes cells with ectopic HAS3 expression.
Enzymatic Interactions and Metabolic Influences
Beyond its direct impact on HA synthesis enzymes (HAS), Cantabiline sodium (as 4-MU) interacts with other enzymatic and metabolic pathways. As mentioned, it is a substrate for UDP-glucuronosyltransferases (UGTs), leading to its glucuronidation and the depletion of UDP-glucuronic acid ncats.ioresearchgate.netgenecards.orggenecards.org. This metabolic conversion is a key aspect of its mechanism of action related to HA synthesis inhibition. While the primary focus in the provided context is on HA synthesis, the interaction with UGTs signifies an influence on broader metabolic processes related to detoxification and conjugation. Some sources also mention its use as a standard for fluorometric determination of enzyme activity, indicating its potential interaction with various enzymes in analytical settings ncats.io.
Preclinical Pharmacological Investigations
Antitumor Activity Research
Research into the antitumor activity of 4-methylumbelliferone (B1674119) has explored its effects on cancer cells and in experimental animal models, often focusing on its mechanism of action, such as the inhibition of hyaluronic acid synthesis.
In vitro studies utilizing cell-based assays, such as the MTT assay, have been employed to screen the cytotoxic and growth inhibitory effects of 4-methylumbelliferone and its derivatives against various cancer cell lines. These models provide initial insights into the direct impact of the compound on cancer cell viability and proliferation.
Studies have investigated the effects of 4-methylumbelliferone and its derivatives on a panel of cancer cell lines, including renal cell carcinoma (RCC) cells fishersci.cafishersci.ca, MCF-7 (breast cancer) sigmaaldrich.comwikipedia.org, SK-OV-3 (ovarian cancer) sigmaaldrich.comwikipedia.org, HeLa (cervical cancer) sigmaaldrich.comwikipedia.org, KYSE-30 (esophageal squamous cell carcinoma) sigmaaldrich.comwikipedia.org, AMN3, and SKG wikipedia.org. MTT-based assays were commonly used to assess cell viability and determine half-maximal inhibitory concentration (IC50) values fishersci.cawikipedia.org.
Research indicates that 4-methylumbelliferone can inhibit the growth of RCC cells, and its efficacy can be enhanced in combination with other agents like Sorafenib (B1663141) fishersci.ca. For instance, in 786-O and Caki-1 RCC cell lines, Sorafenib alone showed IC50 values greater than 8 µM. However, in the presence of 0.1 mM and 0.2 mM 4-methylumbelliferone, the IC50 of Sorafenib for 786-O cells was reduced to 4.4 µM and 1.2 µM, respectively. In Caki-1 cells, the IC50 of Sorafenib was 2.9 µM with 0.2 mM 4-methylumbelliferone fishersci.ca.
Certain fluorinated derivatives of hymecromone have demonstrated robust antitumor effects against tested cancerous cell lines in MTT-based experiments wikipedia.org.
In vivo studies, particularly xenograft models, have been utilized to evaluate the antitumor efficacy of 4-methylumbelliferone in a more complex biological setting. These models involve implanting human cancer cells into immunocompromised mice and assessing tumor growth and progression following treatment.
Xenograft studies have been conducted using renal cell carcinoma models to investigate the effects of 4-methylumbelliferone, especially in combination with other therapeutic agents fishersci.cafishersci.ca. These studies aimed to determine if the in vitro observations of growth inhibition translate into reduced tumor size or delayed tumor growth in living organisms.
In subcutaneous and orthotopic xenograft models of RCC, the combination of Sorafenib and 4-methylumbelliferone inhibited tumor growth fishersci.ca. While the combination showed efficacy in inhibiting tumor growth and metastasis with minimal toxicity in RCC models, tumors with ectopic HAS3 expression were found to be resistant fishersci.ca. The studies were sufficiently powered, using five to six mice per group, which was more than the estimated three mice per group needed to detect a 70% growth inhibition in the combination treatment group compared to the vehicle group fishersci.ca.
Preclinical research has explored the potential of combining 4-methylumbelliferone with other therapeutic agents to enhance antitumor effects in experimental oncology models. This approach aims to leverage potential synergistic interactions between compounds or overcome mechanisms of resistance.
A notable combinatorial strategy involves the use of 4-methylumbelliferone with Sorafenib in preclinical models of metastatic renal cell carcinoma fishersci.cafishersci.ca. This combination was investigated based on the hypothesis that 4-methylumbelliferone, as a hyaluronic acid synthesis inhibitor, could enhance the efficacy of Sorafenib. Studies have shown that this combination can inhibit HAS3/hyaluronic acid synthesis, reduce the growth of RCC cells and endothelial-RCC co-cultures, and induce apoptosis at concentrations of Sorafenib that are pharmacologically achievable (≤ 5 µM) fishersci.cafishersci.ca. The combination also inhibited motility and invasion of RCC cells and an HA-signaling-related invasive signature fishersci.cafishersci.ca. Ectopic expression of HAS3 was shown to attenuate the molecular markers of cell-cycle arrest and apoptosis induced by the Sorafenib and 4-methylumbelliferone combination in RCC cells fishersci.ca.
Antimicrobial Activity Research
Investigations into the antimicrobial activity of Cantabiline-derived compounds and coumarin (B35378) derivatives have been conducted primarily through in vitro evaluations against various bacterial and fungal strains.
In vitro studies have assessed the antibacterial potency of newly synthesized coumarin derivatives, including those derived from Cantabiline (hymecromone), against a range of Gram-positive and Gram-negative bacteria. These evaluations typically involve determining the minimum inhibitory concentration (MIC) or observing zones of inhibition.
Research has screened coumarin derivatives for antibacterial activity against strains such as Escherichia coli, Staphylococcus hemolyticus, Klebsiella pneumoniae, Staphylococcus epidermidis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, Haemophilus influenza, and Shigella dysenteriae sigmaaldrich.comwikipedia.org.
Some studies have reported that certain derivatives exhibit considerable antibacterial activity. For instance, among tested Cantabiline-derived compounds, one derivative (compound 5a) showed the highest inhibition rate against Escherichia coli, while another (compound 6a) demonstrated the greatest activity against Staphylococcus hemolyticus, both with a minimum inhibitory concentration (MIC) of 25 μg/ml. Other derivatives showed higher MIC values, such as 200 μg/ml against Klebsiella pneumoniae. Chlorinated congeners of hymecromone have shown good antibacterial activity against tested gram-negative bacterial pathogens wikipedia.org.
Certain synthesized hybrids with coumarin structures have exhibited broad-spectrum antibacterial activity against E. coli, S. mutans, and S. aureus with MIC values ranging from 3.2 to 66 µM.
Here is an illustrative table summarizing some reported in vitro antibacterial activities of coumarin derivatives:
| Compound Type / Derivative | Tested Bacterial Strain | Activity / MIC Range | Source |
| Cantabiline-derived (5a) | Escherichia coli | Highest inhibition, 25 μg/ml MIC | |
| Cantabiline-derived (6a) | Staphylococcus hemolyticus | Greatest activity, 25 μg/ml MIC | |
| Coumarin derivative (2) | Klebsiella pneumoniae | 200 μg/ml MIC | |
| Chlorinated congeners | Gram-negative pathogens | Good activity | wikipedia.org |
| Synthesized hybrids | E. coli, S. mutans, S. aureus | 3.2 - 66 µM MIC |
In addition to antibacterial evaluations, in vitro assessments of antifungal activity have been conducted for coumarin derivatives. These studies aim to identify compounds with potential against various fungal pathogens.
In vitro antifungal activity of coumarin derivatives has been assessed against fungal strains such as Aspergillus niger, Aspergillus sereus, and Candida albicans.
Some synthesized coumarin derivatives have shown selective fungal inhibitory activity. Certain hybrid compounds with coumarin structures have displayed antifungal activity against C. albicans with MIC values ranging from 0.0011 to 29.5 µM. Studies have indicated that some synthesized compounds may serve as better fungicides when compared to bactericides.
Here is an illustrative table summarizing some reported in vitro antifungal activities of coumarin derivatives:
| Compound Type / Derivative | Tested Fungal Strain | Activity / MIC Range | Source |
| Coumarin derivatives | A. niger, A. sereus | Selective inhibition | |
| Synthesized hybrids | C. albicans | 0.0011 - 29.5 µM MIC | |
| Synthesized compounds | A. niger, C. albicans | Antifungal properties |
Methodological Considerations for Antimicrobial Screening (e.g., MIC, Agar (B569324) Diffusion)
Methodological approaches for assessing the antimicrobial activity of compounds like Cantabiline sodium and its derivatives typically involve in vitro techniques to determine their efficacy against various microorganisms. Two widely used methods for this purpose are the Minimum Inhibitory Concentration (MIC) assay and agar diffusion methods, such as disk diffusion or agar well diffusion.
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after incubation. Broth microdilution is a common technique for determining MIC values, where the microorganism is exposed to increasing concentrations of the compound in a liquid medium core.ac.ukresearchgate.net. This method can provide an indication of the concentration of the antimicrobial agent needed to inhibit or eradicate the infectious organism core.ac.uk.
Agar diffusion methods, such as the disk agar diffusion test or agar well diffusion, involve placing the test compound on an agar medium inoculated with the target microorganism core.ac.ukrjptonline.orgnih.gov. As the compound diffuses into the agar, a concentration gradient is formed. If the compound possesses antimicrobial activity, a clear zone of inhibition will appear around the application point, indicating that the growth of the microorganism has been inhibited core.ac.uk. The size of the zone of inhibition correlates with the potency of the antimicrobial agent core.ac.uk. Mueller-Hinton Agar is frequently used for disk diffusion tests due to its suitability for routine susceptibility testing core.ac.uk.
These methods are fundamental in initial screening to assess the spectrum of activity and relative potency of potential antimicrobial agents against a panel of bacterial or fungal strains core.ac.ukresearchgate.netrjptonline.org. Standardized bacterial strains are recommended for initial screening, and results can be validated with clinical isolates . Control for solvent effects is also an important methodological consideration . Criteria for classifying antimicrobial activity based on MIC values exist, such as classifying MICs <100 µg/mL as highly active researchgate.net.
Exploratory Research into Other Biological Potentials
Beyond potential antimicrobial effects, exploratory research into Cantabiline sodium has investigated other biological potentials, including anti-inflammatory and antioxidant properties, as well as its potential effects on the respiratory system ontosight.ai.
Investigations of Anti-inflammatory Mechanisms
Studies have indicated that chromone (B188151) derivatives, a class of compounds to which Cantabiline sodium belongs, may exhibit anti-inflammatory activity ontosight.ai. This potential anti-inflammatory effect could be relevant in addressing conditions characterized by inflammation ontosight.ai. Research into the mechanisms of anti-inflammatory agents often involves examining their impact on inflammatory pathways and mediators mdpi.comijbcp.com. While specific detailed mechanisms for Cantabiline sodium's anti-inflammatory action require further dedicated research, the observed anti-inflammatory properties of related chromone derivatives suggest a basis for further investigation into this aspect of Cantabiline sodium's biological profile ontosight.ai.
Assessment of Antioxidant Properties
Cantabiline sodium has been reported to possess antioxidant properties ontosight.ai. Antioxidants play a crucial role in protecting cells and tissues from damage caused by oxidative stress, which is implicated in various diseases ontosight.ainih.gov. The assessment of antioxidant properties typically involves in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidative damage researchgate.net. The presence of antioxidant activity in Cantabiline sodium suggests a potential therapeutic benefit in conditions where oxidative stress is a contributing factor ontosight.ai. Coumarin derivatives in general have been studied for their antioxidant activities researchgate.net.
Preclinical Studies in Respiratory System Models
The potential of Cantabiline sodium as a treatment for respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, has been investigated in preclinical studies ontosight.ai. These investigations explore the compound's effects on respiratory function and the underlying pathological processes involved in these conditions ontosight.ai. Research in respiratory models may involve assessing parameters such as airway inflammation, bronchoconstriction, and mucus production. The exploration of Cantabiline sodium in this area highlights its potential relevance for respiratory therapeutic applications, although further research and clinical trials are necessary to confirm its efficacy and safety ontosight.ai.
Structure Activity Relationship Sar and Rational Design
Correlations Between Structural Modifications and Biological Responses
The core structure of Cantabiline sodium, a coumarin (B35378), serves as a scaffold for various modifications aimed at enhancing or altering its biological properties. Studies on Cantabiline sodium and related coumarin, azo, and sulfonamide derivatives have provided insights into the structural features critical for their observed activities.
Influence of Substituents on Antitumor Efficacy
Research into coumarin derivatives, including those related to Cantabiline sodium (4-methylumbelliferone), has explored the impact of various substituents on antitumor efficacy. For instance, fluorinated coumarin congeners have shown robust and wider antitumor effects against several cancerous cell lines, including MCF-7, SK-OV-3, HeLa, KYSE-30, AMN3, and SKG. researchgate.net This suggests that the incorporation of fluorine atoms into the coumarin scaffold can enhance its activity against a range of cancer types. Conversely, chlorinated congeners have demonstrated good antibacterial activity but their antitumor potential was not highlighted in the same study as being as robust as the fluorinated derivatives. researchgate.net
Further studies on azo-based sulfonamides, which can be structurally related to modified coumarins, have also indicated the influence of substituents on cytotoxicity against cancer cell lines like MCF-7. The presence of SO2-NH2 and SO2-morpholine systems, particularly with a carbonyl group, has been shown to enhance antitumor activity in some derivatives. chemmethod.com
Structure-Dependent Antimicrobial Potency
The antimicrobial activity of Cantabiline sodium derivatives is significantly influenced by their structural features. Studies on sulfonamide-containing heterocyclic derivatives, which share some structural elements with modified coumarins, have revealed key SAR insights. For sulfonamides in general, a free amino group (-NH2) on the sulfanilamide (B372717) skeleton is considered essential for antibacterial activity. slideshare.net The sulfur atom must be directly linked to an aromatic benzene (B151609) ring, and substitutions on this ring can decrease or abolish activity. slideshare.net Optimal activity is often observed with specific pKa values and increased lipid solubility, which can improve pharmacokinetic properties and antibacterial efficacy. slideshare.net
Specific substituents on related structures have been shown to impact antimicrobial potency. For example, in some sulfonyl or sulfonamide-containing heterocycles, electron-donating groups like -OMe and electron-withdrawing groups like -Br on a phenyl ring can boost antibacterial activity. acu.edu.in Oxidation of sulfur to sulfone has also been shown to improve antibacterial movement against various bacteria, including K. pneumoniae, S. epidermidis, B. subtilis, S. aureus, and E. coli. acu.edu.in The presence of two sulfonyl groups or heterocyclic moieties like isoxazole (B147169) can also enhance antibacterial properties. acu.edu.in
Studies on azo compounds, some of which can be synthesized from coumarin precursors like 4-methyl-7-hydroxycoumarin (the parent compound of Cantabiline sodium), have also demonstrated structure-dependent antibacterial activity. researchgate.net The presence of a nitro functional group in certain azo compounds containing a thiophene (B33073) backbone has been linked to good antibacterial activity against strains like Staphylococcus aureus, Vibrio cholerae, and Shigella flexneri. scialert.netscialert.net
Impact of Specific Moieties (e.g., Azo Bonds, Sulfonamide Groups)
Specific functional groups or moieties play a crucial role in the biological activities of Cantabiline sodium derivatives and related compounds.
Azo Bonds: The azo (-N=N-) linkage is a significant moiety in many biologically active compounds, including those with potential antitumor and antimicrobial properties. nih.govresearchgate.net In the context of coumarin-based compounds, introducing an azo bond can lead to derivatives with altered or enhanced activities. For instance, azo compounds containing a thiophene backbone have shown both significant antibacterial and cytotoxic activities. scialert.netscialert.net The azo linking unit has been suggested to form strong hydrogen bonds with the active site of proteins, potentially contributing to the inhibition of cell growth in cancer cells. chemmethod.com The nature of substituents attached to the aromatic component of the azo bond can influence whether the activity shifts towards antitumor or antibacterial effects; electron-withdrawing groups may favor antitumor activity, while electron-donating groups may favor antibacterial effects. researchgate.net
Sulfonamide Groups: The sulfonamide (-SO2NH-) group is a key feature in a large class of synthetic antimicrobial agents. ekb.eg Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS) in microorganisms. ekb.eg The presence of the sulfonamide moiety is fundamental for this mechanism of action. ekb.eg In the context of Cantabiline sodium derivatives or related structures, the incorporation of sulfonamide groups can confer or enhance antibacterial properties. ijrpc.com As discussed in Section 5.1.2, the position of the sulfonamide group and substituents on associated aromatic rings are critical for optimal antibacterial activity. slideshare.netacu.edu.in Beyond antimicrobial activity, the sulfonamide moiety is also found in compounds with other biological activities, including antitumor effects, often by inhibiting carbonic anhydrase. ekb.eg
Computational and In Silico Approaches to SAR
Computational methods play an increasingly important role in understanding the SAR of compounds like Cantabiline sodium and in the rational design of new derivatives. These approaches allow researchers to predict interactions, assess stability, and screen potential candidates before extensive experimental work.
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Cantabiline sodium or its derivatives) when bound to a receptor (such as a protein target). researchgate.net This method helps to understand the potential binding affinities and the specific interactions (like hydrogen bonds, hydrophobic interactions) between the compound and its target site. chemmethod.comresearchgate.net
Molecular docking studies have been applied to investigate the potential interactions of Cantabiline sodium derivatives and related compounds with various biological targets relevant to their observed activities. For example, docking has been used to predict the binding affinities of azo-based sulfonamides to targets like the FGFR2 kinase receptor, which is involved in cancer. chemmethod.com These studies can correlate predicted binding scores with experimental biological activity, providing valuable insights into the likely mechanism of action and identifying key structural features that contribute to strong binding. chemmethod.com Docking studies have also been performed with azo-coumarin analogues to investigate interactions with enzymes like enoyl-ACP reductase, a potential target for antimicrobial agents. researchgate.net
By simulating the binding pose and interactions, molecular docking helps in the rational design process by suggesting modifications to the compound's structure that are likely to improve binding to the target receptor, potentially leading to enhanced efficacy. researchgate.net
Molecular Dynamics Simulations for Compound Stability and Flexibility
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. nih.gov Unlike static docking studies, MD simulations provide insights into the dynamic aspects of a compound's interaction with its environment or target, including its stability, flexibility, and conformational changes. researchgate.netnih.gov
While specific MD simulations focusing solely on Cantabiline sodium's intrinsic stability or flexibility were not prominently found in the search results, MD simulations are broadly applied in drug discovery to complement docking studies and gain a more comprehensive understanding of ligand-receptor interactions. researchgate.net MD simulations can reveal how a compound behaves in a simulated biological environment, such as within a cell membrane or in solution with a target protein. nih.gov They can help assess the stability of the ligand-receptor complex over time and identify crucial residues involved in dynamic interactions. nih.govnih.gov
In the context of SAR, MD simulations can be used to evaluate how structural modifications affect the dynamic behavior of Cantabiline sodium derivatives and their interactions with biological targets. For instance, MD simulations have been used to study the mechanism of sodium and substrate release from transporters, illustrating how conformational changes in the protein, initiated by ion movement, affect substrate binding and release. nih.gov Although this example pertains to a sodium-dependent transporter and not directly Cantabiline sodium's primary mechanism (hyaluronan synthesis inhibition), it demonstrates the power of MD in understanding dynamic molecular processes relevant to biological activity. MD simulations are valuable for exploring the flexibility of compounds and how different conformations might interact with a binding site, contributing to a more refined understanding of SAR and aiding in the design of compounds with optimized properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool in medicinal chemistry and drug discovery, aiming to establish mathematical relationships between the structural features or physicochemical properties of a series of compounds and their observed biological activities. The fundamental principle underlying QSAR is that variations in a substance's chemical properties are responsible for the differences in biological activities among compounds. By quantifying these structural and physicochemical properties using molecular descriptors, QSAR models can be developed to predict the activity of new or existing chemical substances. nih.gov
In the context of compounds like Cantabiline sodium, which have demonstrated various biological activities such as potential antitumor and antibacterial effects, QSAR modeling could be applied to understand how modifications to the coumarin core structure or its substituents influence these activities. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for Cantabiline sodium and a series of its derivatives with known biological activities. Statistical methods and machine learning techniques are then employed to build a model that correlates these descriptors with the observed activity data.
QSAR studies can provide insights into the key structural features that are essential for a particular biological activity, guiding the rational design of novel compounds with improved potency or desired properties. For instance, a QSAR model might reveal that the presence or position of specific functional groups significantly impacts antibacterial efficacy or antitumor potential.
However, it is important to note that a comprehensive search for detailed research findings and specific data tables pertaining directly to Quantitative Structure-Activity Relationship (QSAR) modeling studies specifically conducted on Cantabiline sodium or its derivatives within the scope of the available information did not yield such specific results. While the general principles of QSAR are applicable to coumarin derivatives like Cantabiline sodium, and SAR studies on related compounds have been reported, explicit QSAR models with associated data for Cantabiline sodium were not found in the consulted sources. Therefore, detailed research findings and data tables specific to Cantabiline sodium's QSAR modeling cannot be presented in this section based on the current search results.
Advanced Research Methodologies and Translational Prospects Preclinical
Development of In vitro and Cell-Based Experimental Systems
In vitro and cell-based assays serve as foundational tools for elucidating the mechanism of action and identifying the molecular targets of investigational compounds. These systems offer a controlled environment to study cellular processes and the effects of chemical compounds on them.
A primary step in the preclinical assessment of any compound is to determine its effect on cell viability and cytotoxicity. A variety of assays are employed for this purpose, each relying on different cellular characteristics as indicators of cell health. nih.govthermofisher.commiltenyibiotec.comresearchgate.net For coumarin (B35378) derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly utilized method to assess cytotoxic potential. nih.govresearchgate.nettudublin.ie This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. nih.govresearchgate.nettudublin.ie
The principle of the MTT assay involves the reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. nih.gov The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically. nih.gov Studies on various natural and synthetic coumarin compounds have utilized the MTT assay to determine their cytotoxic effects on different cell lines, including cancer cells and normal fibroblasts. nih.govnih.gov The results of such assays are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). For instance, investigations into novel synthetic nitrated coumarins have demonstrated their dose- and time-dependent cytotoxic effects on malignant melanocyte skin cell lines. nih.gov
| Assay Type | Principle | Endpoint Measured | Relevance to Coumarin Derivatives |
|---|---|---|---|
| MTT Assay | Enzymatic reduction of tetrazolium salt by viable cells | Formation of colored formazan product (absorbance) | Widely used to assess the cytotoxic potential of various coumarin compounds. nih.govresearchgate.nettudublin.ie |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase from damaged cells | Enzymatic activity in the culture medium | Can be used to assess membrane integrity following treatment with coumarin derivatives. |
| Trypan Blue Exclusion | Exclusion of the dye by viable cells with intact membranes | Number of stained (non-viable) versus unstained (viable) cells | A straightforward method to determine the ratio of live to dead cells. |
Genetic manipulation techniques are powerful tools for identifying and validating the molecular targets of a drug. Techniques such as RNA interference (RNAi) for gene knockdown and the use of expression vectors for ectopic gene expression can elucidate the role of specific proteins in the observed pharmacological effects of a compound. nih.gov
Cantabiline, also known as Hymecromone, has been identified as an inhibitor of hyaluronic acid (HA) synthesis. nih.gov Hyaluronic acid synthases (HAS) are the enzymes responsible for HA production, with three isoforms: HAS1, HAS2, and HAS3. nih.govbohrium.com Studies have shown that in certain cancer cells, such as renal cell carcinoma, there is an elevated expression of HAS3. nih.gov To investigate the role of HAS3 as a potential target of compounds like Cantabiline, genetic manipulation techniques are employed. For example, HAS3-knockdown transfectants can be created using short hairpin RNA (shRNA) to reduce the expression of HAS3. nih.gov Conversely, ectopic-HAS3-expression can be achieved by transfecting cells with a vector containing the HAS3 gene. nih.govnih.gov By comparing the sensitivity of these genetically modified cells to the compound, researchers can determine if HAS3 is a key mediator of its effects. For instance, if HAS3-knockdown cells become more sensitive to a compound, and cells with ectopic HAS3 expression show resistance, it strongly suggests that HAS3 is a direct or indirect target. nih.govnih.gov
To further understand the molecular mechanisms underlying the effects of a compound, molecular biology techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and immunoblotting are essential.
RT-qPCR is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts. In the context of Cantabiline and its effects on hyaluronic acid synthesis, RT-qPCR can be used to measure the mRNA levels of HAS1, HAS2, and HAS3 in cells treated with the compound. nih.gov This allows researchers to determine if the compound's inhibitory effect on HA synthesis is due to a downregulation of the expression of the HAS genes. nih.gov For example, studies have shown that certain compounds can specifically downregulate HAS3 transcript levels. nih.govnih.gov
Immunoblotting, or Western blotting, is used to detect and quantify the levels of specific proteins. This technique can be used to assess the protein expression of the HAS enzymes in response to compound treatment. nih.gov By analyzing both mRNA and protein levels, a more complete picture of the compound's effect on its target can be obtained. For instance, a decrease in both HAS3 mRNA and protein levels following treatment would provide strong evidence that the compound acts by inhibiting the expression of this enzyme. nih.gov
Computational Chemistry and Cheminformatics in Compound Evaluation
Computational chemistry and cheminformatics play an increasingly vital role in modern drug discovery. These in silico methods allow for the rapid screening of large compound libraries and the prediction of pharmacokinetic properties, thereby accelerating the identification and optimization of lead compounds.
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govabap.co.inresearchgate.netresearchgate.net This method can be either structure-based or ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein, while ligand-based methods use the structures of known active compounds to identify others with similar properties.
For coumarin derivatives, virtual screening has been employed to identify novel inhibitors for various targets. nih.govabap.co.in For example, a series of new azo coumarin derivatives were designed and virtually assessed for their potential as alkaline phosphatase inhibitors. abap.co.in Similarly, virtual screening has been used to discover novel coumarin-based inhibitors of KRAS-G12C, a key oncogenic protein. nih.gov This approach allows for the efficient exploration of chemical space and the prioritization of compounds for synthesis and biological testing.
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug development. nih.govmdpi.comnih.govresearchgate.netchula.ac.th These predictions help to identify compounds with favorable drug-like properties and to flag potential liabilities before significant resources are invested. nih.govmdpi.comnih.govresearchgate.netchula.ac.th
For coumarin derivatives, several studies have reported the use of computational tools to predict their ADMET profiles. nih.govmdpi.comresearchgate.net These analyses typically evaluate parameters such as aqueous solubility, lipophilicity (logP), blood-brain barrier penetration, plasma protein binding, and potential for hepatotoxicity or cardiotoxicity. nih.govmdpi.comchula.ac.th For example, a study on 31 coumarin derivatives evaluated their drug-likeness based on Lipinski's rule of five and computed ADMET parameters. nih.gov The results of such analyses can guide the chemical modification of lead compounds to improve their pharmacokinetic profiles. nih.govmdpi.com
| ADMET Parameter | Predicted Property for a Series of Coumarin Derivatives nih.govmdpi.com | Significance |
|---|---|---|
| Lipinski's Rule of Five | Generally, no violations were observed for the analyzed coumarins. nih.gov | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | All tested compounds were predicted to have the potential to cross the BBB. nih.gov | Important for drugs targeting the central nervous system. |
| Hepatotoxicity | 7-O-Alkilaminocoumarins showed no predicted hepatotoxicity, while the introduction of nitrile or amidine groups increased the predicted risk. nih.gov | Flags potential for liver toxicity. |
| Cardiotoxicity (hERG K+ channel blockage) | A number of the tested compounds were predicted to have cardiotoxic potential. nih.gov | Highlights potential for cardiac side effects. |
| Ames Test | Designed azo coumarin analogues were predicted to be non-carcinogenic. abap.co.in | Predicts mutagenic potential. |
Future Research Directions in Preclinical Development
The preclinical development of novel therapeutic agents like Cantabiline sodium is a multifaceted process that continually evolves with technological advancements. Future research is aimed at not only elucidating the compound's primary mechanism of action but also at ensuring its path to clinical trials is built on a robust foundation of translational science. Key areas of focus include the discovery of new biological targets, the refinement of disease models, and the use of powerful data integration techniques.
A critical direction for the preclinical assessment of Cantabiline sodium is the identification of its molecular targets and the signaling pathways it modulates. While initial studies may point towards a primary mechanism, a comprehensive understanding requires exploring a wider range of biological interactions. This exploration is crucial for predicting both efficacy and potential off-target effects.
Modern drug discovery often employs a variety of approaches to uncover novel targets. Techniques such as chemical proteomics, where a bioactive small molecule is used to capture its interacting proteins, can provide direct evidence of binding partners. Additionally, large-scale screening methodologies, including genomic and proteomic screens, can reveal changes in cellular behavior or gene expression that point towards previously unknown pathways affected by the compound. For instance, identifying that a compound alters a specific metabolic pathway could open up new therapeutic indications. nih.gov
The investigation into signaling pathways often involves detailed molecular studies. Once a potential target is identified, researchers delve into the downstream consequences of its modulation. This can involve examining changes in protein phosphorylation, gene transcription, and metabolite levels. mdpi.com Unraveling these complex networks is essential for a complete understanding of a drug's biological impact.
Future research in this area will likely involve a greater use of sophisticated cellular models, such as patient-derived organoids, to study the effects of Cantabiline sodium in a more physiologically relevant context. nih.gov These models can help to identify targets and pathways that are active in specific disease states, potentially leading to more personalized therapeutic strategies. health.mil
| Research Approach | Description | Potential Insights for Cantabiline Sodium |
| Chemical Proteomics | Utilizes a tagged version of the compound to isolate and identify its binding partners within a complex biological sample. | Direct identification of primary and secondary protein targets. |
| Genomic/Proteomic Screening | High-throughput methods to assess changes in gene or protein expression across the entire genome or proteome in response to the compound. | Unbiased discovery of affected signaling pathways and cellular processes. |
| Phosphoproteomics | A specialized form of proteomics that focuses on identifying and quantifying changes in protein phosphorylation, a key mechanism of signal transduction. | Elucidation of the specific signaling cascades activated or inhibited by the compound. |
| Metabolomics | The large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. | Understanding the impact on cellular metabolism and identifying potential metabolic biomarkers of drug activity. nih.gov |
A significant challenge in drug development is the translation of findings from preclinical models to human clinical trials. wellbeingintlstudiesrepository.org Historically, a high percentage of drugs that show promise in animal models fail to demonstrate efficacy in humans. frontiersin.org Therefore, a key area of future research is the optimization of experimental models to improve their predictive value.
For Cantabiline sodium, this involves moving beyond traditional cell culture and animal models to more sophisticated systems that better mimic human physiology and disease. The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, offers a more realistic representation of tissue architecture and cell-cell interactions compared to conventional 2D cultures. nih.gov These models can provide more accurate insights into a compound's effects on cell growth, differentiation, and response to therapy. nih.gov
In the realm of in vivo studies, there is a growing emphasis on the use of genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs). GEMMs are designed to carry specific genetic mutations that are known to drive human diseases, providing a more accurate model of the disease process. nih.gov PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have been shown to retain the key characteristics of the original tumor and can be valuable for predicting patient-specific drug responses. nih.gov
Furthermore, the concept of "humanized" mice, where components of the mouse's biological systems are replaced with their human counterparts (e.g., the immune system), is becoming increasingly important for studying immunotherapies and other drugs that interact with the immune system.
The careful selection and rigorous validation of animal models are paramount to ensuring that preclinical data is as translatable as possible. nih.gov This includes a thorough understanding of the similarities and differences between the animal model and the human condition being studied.
| Model Type | Advantages for Preclinical Research | Limitations |
| 2D Cell Culture | High-throughput screening, cost-effective, easy to manipulate. | Lack of physiological relevance, poor representation of tissue architecture. |
| 3D Organoids/Spheroids | More accurately mimic in vivo tissue structure and function, better for studying cell-cell interactions. nih.gov | More complex to culture, lower throughput than 2D cultures. |
| Genetically Engineered Mouse Models (GEMMs) | Model specific genetic drivers of human disease, allow for studying disease progression. nih.gov | Can be time-consuming and expensive to develop, may not fully recapitulate the heterogeneity of human disease. |
| Patient-Derived Xenografts (PDXs) | Retain the heterogeneity and molecular characteristics of the original human tumor. nih.gov | Require immunodeficient mice, may not fully model the tumor microenvironment. |
The advent of high-throughput technologies has enabled the generation of vast amounts of biological data at different molecular levels, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). mdpi.com The integration of these "multi-omics" datasets provides a powerful approach to gain a holistic and systems-level understanding of a drug's mechanism of action. nih.gov
For Cantabiline sodium, integrating multi-omics data can help to connect the dots between the compound's molecular targets and its ultimate physiological effects. For example, by combining transcriptomic and proteomic data, researchers can identify genes and proteins whose expression levels are altered in response to the drug, providing clues about the affected pathways. mdpi.com Adding metabolomic data can then reveal how these changes in gene and protein expression translate into alterations in cellular metabolism. nih.gov
This integrated approach can lead to the discovery of novel biomarkers that can be used to monitor drug response or to identify patient populations that are most likely to benefit from the therapy. nih.gov Furthermore, by building comprehensive network models of the biological system, researchers can simulate the effects of the drug and generate new hypotheses for further investigation. researchgate.net
The analysis of multi-omics data requires sophisticated computational and statistical methods to handle the complexity and volume of the information. youtube.com Machine learning and artificial intelligence are increasingly being used to identify patterns and relationships within these large datasets that may not be apparent through traditional analysis methods. mdpi.com The ultimate goal is to create a comprehensive molecular signature of a drug's effect, which can guide its development and clinical application. altex.org
| Omics Layer | Information Provided | Application in Cantabiline Sodium Research |
| Genomics | The complete set of DNA, including all of its genes. | Identification of genetic factors that may influence drug response. |
| Transcriptomics | The complete set of RNA transcripts. | Understanding how the compound alters gene expression. |
| Proteomics | The entire complement of proteins. | Identifying protein targets and downstream signaling events. |
| Metabolomics | The complete set of small-molecule metabolites. | Assessing the impact on cellular metabolism and identifying metabolic biomarkers. nih.gov |
Q & A
Q. Q1. What are the standard synthetic protocols for Cantabiline sodium derivatives, and how can purity be validated?
Methodological Answer: Cantabiline derivatives (e.g., N1-N7 compounds) are typically synthesized via nucleophilic substitution or coupling reactions, as described in studies using sulfonamide and azo-functionalized intermediates . Post-synthesis, purity validation requires orthogonal analytical techniques:
- HPLC (≥95% purity threshold, C18 column, methanol-water mobile phase).
- NMR (¹H/¹³C spectra to confirm structural integrity, e.g., aromatic proton shifts at δ 6.5–7.5 ppm).
- Mass spectrometry (ESI-MS for molecular ion confirmation).
Include negative controls (e.g., unmodified Cantabiline) to benchmark activity .
Q. Q2. What in vitro models are appropriate for preliminary screening of Cantabiline sodium’s antimicrobial activity?
Methodological Answer: Standardized bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus) are recommended for initial screening using:
- Agar diffusion assays (zone-of-inhibition measurements, 24–48 hr incubation).
- Minimum Inhibitory Concentration (MIC) via broth microdilution (e.g., 0.5–128 µg/mL range).
Control for solvent effects (e.g., DMSO ≤1% v/v) and validate results with clinical isolates to assess translational potential .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies resolve contradictions in the reported antibacterial efficacy of Cantabiline derivatives?
Methodological Answer: Contradictions in efficacy (e.g., variable MICs across studies) may arise from substituent positioning or assay conditions. To address this:
- Systematic SAR Analysis: Compare derivatives with incremental structural changes (e.g., N7’s azo bond vs. N3’s sulfonamide group) .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial targets (e.g., DNA gyrase).
- Meta-Analysis: Aggregate data from multiple studies using standardized metrics (e.g., log-fold reduction in CFU/mL) to identify trends .
Q. Q4. What experimental designs are optimal for evaluating Cantabiline sodium’s pharmacokinetic-pharmacodynamic (PK-PD) profile in vivo?
Methodological Answer: For PK-PD studies:
- Animal Models: Use murine infection models (e.g., thigh infection with Pseudomonas aeruginosa) with serial plasma/tissue sampling.
- LC-MS/MS Quantification: Measure drug concentrations in plasma (Cmax, AUC) and tissues (e.g., kidney, liver).
- Mechanistic PK-PD Modeling: Link exposure data (e.g., time above MIC) to bacterial kill curves using Hill-type models.
Include toxicity endpoints (e.g., ALT/AST levels) to assess therapeutic index .
Q. Q5. How should researchers address variability in Cantabiline sodium’s antifungal activity across different Candida species?
Methodological Answer: Variability may reflect species-specific efflux pump expression or membrane lipid composition. Strategies include:
- Strain Panel Testing: Screen against WHO-priority fungi (e.g., C. auris, C. albicans) using CLSI M27/M60 guidelines.
- Efflux Inhibition Assays: Co-administer with efflux pump inhibitors (e.g., verapamil) to isolate resistance mechanisms.
- Lipidomic Profiling: Compare membrane sterol content (e.g., ergosterol quantification via GC-MS) in susceptible vs. resistant strains .
Data Analysis & Reporting
Q. Q6. What statistical approaches are recommended for analyzing dose-response data in Cantabiline sodium studies?
Methodological Answer:
- Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50.
- ANOVA with Post Hoc Tests: Compare efficacy across derivatives (e.g., Tukey’s HSD for multiple comparisons).
- Survival Analysis: For in vivo efficacy, use Kaplan-Meier plots with log-rank tests.
Report 95% confidence intervals and effect sizes to contextualize significance .
Q. Q7. How can researchers ensure reproducibility when reporting Cantabiline sodium’s bioactivity data?
Methodological Answer:
- MIAME-Compliant Metadata: Document assay conditions (e.g., inoculum size, media pH) in line with FAIR data principles.
- Open Data Repositories: Deposit raw data (e.g., inhibition zone measurements) in platforms like Zenodo or Figshare.
- Detailed Supplemental Materials: Include HPLC chromatograms, NMR spectra, and experimental protocols (e.g., stepwise derivatization methods) .
Contradiction & Validation
Q. Q8. What methodologies can reconcile discrepancies between in vitro and in vivo efficacy of Cantabiline sodium?
Methodological Answer: Discrepancies may arise from bioavailability or host-pathogen interactions. Validate via:
- Protein Binding Assays: Measure free drug fraction using equilibrium dialysis.
- Infection Model Refinement: Use immunosuppressed or biofilm-infected models to mimic clinical complexity.
- Transcriptomic Profiling: Compare bacterial gene expression in vitro vs. in vivo (e.g., RNA-seq) to identify adaptive resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
